![molecular formula C14H21N3O2S B2732833 N-((3-(四氢-2H-硫代吡喃-4-基)-1,2,4-噁二唑-5-基)甲基)环戊基甲酰胺 CAS No. 2034292-55-0](/img/structure/B2732833.png)
N-((3-(四氢-2H-硫代吡喃-4-基)-1,2,4-噁二唑-5-基)甲基)环戊基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-thiopyran ring, followed by the introduction of the 1,2,4-oxadiazole ring and the cyclopentanecarboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-thiopyran ring is a six-membered ring containing one sulfur atom . The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The cyclopentanecarboxamide group consists of a five-membered cyclopentane ring attached to a carboxamide group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .科学研究应用
合成和化学性质
杂环化合物合成: 研究探索了通过涉及 1,3,4-恶二唑啉衍生物的反应合成各种取代的 N-(2,4-二氧代-1,2,3,4-四氢喹唑啉基)苯甲酰胺和相关化合物。这些过程突出了恶二唑部分在构建复杂的杂环骨架中的多功能性,可能与所讨论的化合物相关 (Chau, Saegusa, & Iwakura, 1982).
抗菌活性: 与指定化合物相关的某些衍生物显示出有希望的抗菌活性。例如,1,3,4-恶二唑硫醚衍生物对细菌菌株表现出显着的抑制作用,暗示了类似化合物的潜在抗菌应用 (Song et al., 2017).
抗癌评估: 具有 1,3,4-恶二唑结构的化合物已被合成并评估了其对各种癌细胞系的抗癌活性,证明了此类分子在治疗应用中的潜力 (Ravinaik et al., 2021).
除草剂活性: 研究还调查了 1,3,4-恶二唑的除草剂潜力,揭示了它们对某些植物物种的有效性。这表明具有类似结构的化合物具有潜在的农业应用 (Bao, 2008).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14(11-3-1-2-4-11)15-9-12-16-13(17-19-12)10-5-7-20-8-6-10/h10-11H,1-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXRLUCPYCOXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。